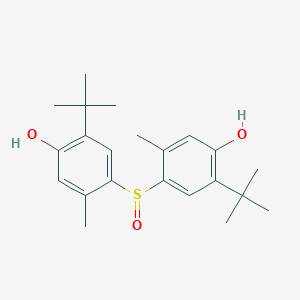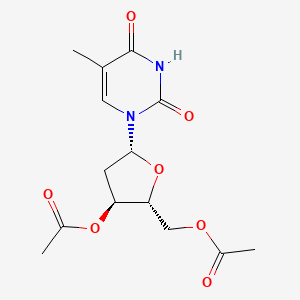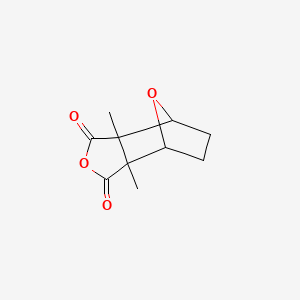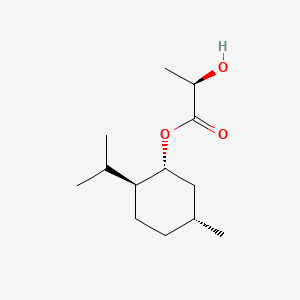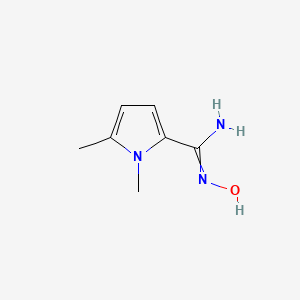
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
Vue d'ensemble
Description
“N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” is a chemical compound with the molecular formula C7H11N3O . It is also known by its CAS Number: 500024-91-9 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods involve the use of metal-catalyzed conversion of primary diols and amines , Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines , and Cu-assisted cycloisomerization of alkynyl imines .
Molecular Structure Analysis
The molecular structure of “N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions, a carboximidamide group at the 2 position, and a hydroxy group attached to the nitrogen of the carboximidamide group .
Applications De Recherche Scientifique
Supramolecular Capsules from Calixpyrrole Scaffolds
Recent studies have highlighted the assembly of supramolecular capsules derived from calixpyrrole components, specifically focusing on calix[4]pyrroles due to their ease of synthesis. The research explored four different approaches for utilizing calix[4]pyrrole derivatives in the assembly of molecular capsules, including the interaction of aryl-extended calix[4]pyrroles with hydroxyl groups, the formation of dimeric templated capsules, the creation of dimeric capsules with polar functionalized interiors using urea groups, and the production of dimeric capsules through anion coordination by modifying the pyrrole units into tetrathiafulvalene derivatives. These approaches demonstrate the potential of calix[4]pyrrole scaffolds in creating diverse supramolecular structures with specific binding properties (Ballester, 2011).
Antifungal Compounds Against Fusarium oxysporum
A comprehensive review of 100 small molecule compounds tested against Fusarium oxysporum, the cause of Bayoud disease in date palms, was conducted. This review categorized the compounds into ten different classes and highlighted the structure–activity relationship (SAR) interpretations for pharmacophore site predictions. This study emphasizes the significance of understanding the specificity of antifungal pharmacophore sites and their role in biological activity against Fusarium oxysporum (Kaddouri et al., 2022).
Applications of Hydroxy Acids in Dermatology
A detailed review was conducted on hydroxy acids (HAs), a class of compounds widely utilized in cosmetic and therapeutic formulations for skin benefits. The review encompassed the various classes of HAs like α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, their applications, safety evaluations, and their effects on sun-exposed skin. The review highlighted the need for further clarification on the biological mechanism(s) of action of HAs, despite numerous reports on their cosmetic and clinical effects (Kornhauser et al., 2010).
Propriétés
IUPAC Name |
N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMDBDCZSRKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




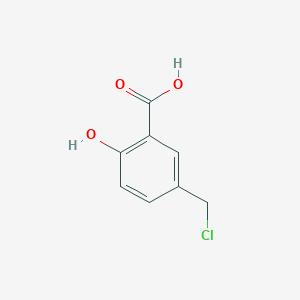

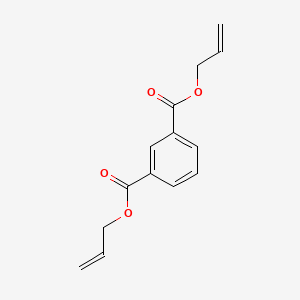
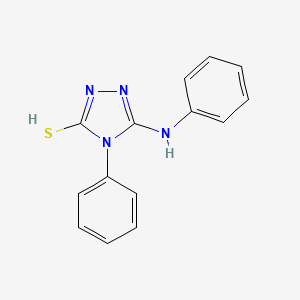
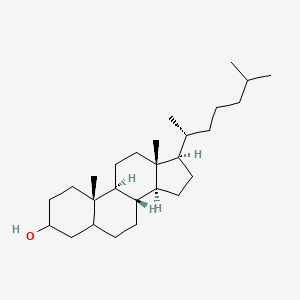
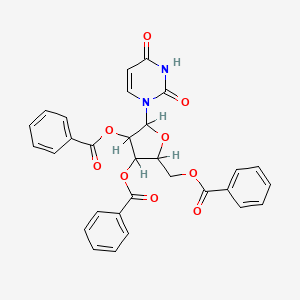
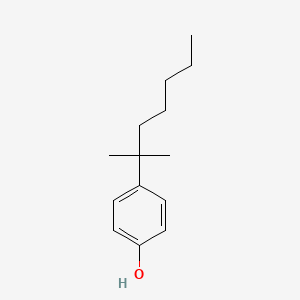

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B7812491.png)
